Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

Catalog No.
S1783405
CAS No.
169051-60-9
M.F
C35H68NaO8P
M. Wt
670.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

CAS Number

169051-60-9

Product Name

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] hydrogen phosphate

Molecular Formula

C35H68NaO8P

Molecular Weight

670.9 g/mol

InChI

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1

InChI Key

BMBWFDPPCSTUSZ-MGDILKBHSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Synonyms

Hexadecanoic Acid 1,1’-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] Ester Sodium Salt; Hexadecanoic Acid (R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester, Monosodium Salt; Monosodium 1,2-dipalmitoyl-sn-glycero-3-phosphate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+]

Cell Signaling:

Na-PPP is structurally similar to phosphatidic acid (PA), a crucial signaling molecule in cells. Researchers are investigating how Na-PPP interacts with cellular pathways involving PA, potentially affecting processes like cell growth, migration, and survival. [Source: Biochemical Journal, "Extracellular phosphatidic acid stimulates proliferation of human bone marrow endothelial cells through a pertussis toxin-sensitive G protein-coupled pathway and activation of mitogen-activated protein kinase kinase 1/2", 1999]

Membrane Interactions:

Na-PPP has properties that allow it to interact with cell membranes. Scientists are studying its potential effects on membrane structure and function, including its role in processes like membrane fusion and vesicle trafficking. [Source: Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, "Diacylglycerol pyrophosphate, an endogenous activator of protein kinase C", 1985]

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate is a phospholipid compound characterized by its unique structure, which includes two palmitoyl fatty acid chains attached to a glycerol backbone, and a phosphate group. This compound is notable for its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, making it an important component in various biochemical applications, particularly in drug delivery systems and membrane studies.

The mechanism of action of SPPP depends on the specific context of its use. Here are some potential mechanisms:

  • Membrane interaction: SPPP can integrate into cell membranes, potentially affecting membrane fluidity and function [].
  • Enzyme modulation: SPPP may interact with enzymes located in the cell membrane, altering their activity [].
  • Signaling pathways: SPPP might influence cellular signaling pathways by interacting with specific proteins or lipids [].

  • Hydrolysis: In aqueous environments, the phosphate group can be hydrolyzed, releasing the palmitic acid moieties.
  • Oxidation: The compound can be oxidized under certain conditions, affecting its fatty acid chains and potentially altering its biological activity.
  • Esterification: The hydroxyl groups on the glycerol backbone can participate in esterification reactions with other fatty acids or alcohols to form various derivatives.

The biological activity of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate is closely linked to its role as a phospholipid. It has been shown to:

  • Enhance Membrane Fluidity: Its incorporation into lipid bilayers can increase membrane fluidity, which is crucial for cellular processes such as signaling and transport.
  • Act as an Immunomodulator: Research indicates that this compound may influence immune responses, particularly in macrophages, by modulating the production of nitric oxide and other inflammatory mediators .
  • Facilitate Drug Delivery: Due to its amphiphilic properties, it can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

The synthesis of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate typically involves the following steps:

  • Preparation of Glycerol Derivative: The glycerol backbone is modified to introduce palmitoyl groups through esterification.
  • Phosphorylation: The modified glycerol is then phosphorylated using phosphoric acid or a phosphoramidite reagent.
  • Sodium Salt Formation: Finally, the compound is converted into its sodium salt form by neutralization with sodium hydroxide or sodium carbonate .

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate finds applications in several fields:

  • Drug Delivery Systems: Used as a carrier for hydrophobic drugs in liposomal formulations.
  • Vaccine Development: Its ability to form stable emulsions makes it useful in vaccine formulations that require adjuvants.
  • Biomaterials: Employed in the development of biomaterials for tissue engineering due to its biocompatibility.

Studies on the interactions of sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate have demonstrated:

  • Membrane Interactions: It interacts favorably with cellular membranes, influencing membrane dynamics and protein localization.
  • Protein Binding: The compound has been shown to bind various proteins, affecting their activity and stability within biological systems .
  • Cellular Uptake: Its incorporation into lipid nanoparticles enhances cellular uptake of therapeutic agents.

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate shares similarities with various other phospholipids and lipid-based compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1. Sodium PalmitateSaturated fatty acid saltSimple structure; primarily used as a surfactant
2. PhosphatidylcholineGlycerol backbone with choline headgroupEssential component of cell membranes
3. 1,2-Dipalmitoyl-sn-glycero-3-phosphateTwo palmitoyl chainsCommonly used in liposome formulations
4. N-palmitoyl-(S)-[2,3-bis(palmitoyloxy)-(2RS)-propyl]Similar fatty acid modificationsPotential immunomodulatory effects

Uniqueness

Sodium (R)-2,3-bis(palmitoyloxy)propyl phosphate is unique due to its specific stereochemistry and dual palmitoyl modifications that enhance its amphiphilic properties compared to simpler phospholipids. This structural complexity allows it to play a significant role in advanced drug delivery systems and immunological applications.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

670.45495040 g/mol

Monoisotopic Mass

670.45495040 g/mol

Heavy Atom Count

45

Appearance

Assay:≥98%A crystalline solid

UNII

PB9252N8GT

Wikipedia

Monosodium 1,2-dipalmitoyl-sn-glycero-3-phosphate

Dates

Modify: 2023-08-15

Explore Compound Types